molecular formula C14H22BN3O3 B1428677 6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester CAS No. 1031431-96-5

6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester

Cat. No.: B1428677
CAS No.: 1031431-96-5
M. Wt: 291.16 g/mol
InChI Key: ONCZIOGAMMXGRM-UHFFFAOYSA-N
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Description

6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester is a chemical compound with the molecular formula C14H22BN3O3. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Biochemical Analysis

Biochemical Properties

6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boronic ester transfers its organic group to the palladium complex . This interaction is crucial for the formation of the desired product in the coupling reaction.

Cellular Effects

The effects of this compound on various cell types and cellular processes are still under investigation. It is known that boronic esters can influence cell signaling pathways and gene expression. For instance, boronic esters have been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . This suggests that this compound may have similar effects on cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through the formation of reversible covalent bonds. Boronic esters are known to form complexes with diols and other nucleophiles, which can lead to enzyme inhibition or activation . In the case of enzyme inhibition, the boronic ester binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in the context of proteasome inhibition, where the boronic ester forms a complex with the catalytic threonine residue in the proteasome’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Boronic esters are generally stable under mild conditions but can undergo hydrolysis in the presence of water or acidic conditions . This degradation can affect the compound’s long-term effects on cellular function, as the concentration of the active compound decreases over time. In vitro and in vivo studies have shown that the stability of boronic esters can influence their efficacy and duration of action .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that boronic esters can have toxic or adverse effects at high doses, including organ damage and disruption of metabolic processes . It is essential to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. Boronic esters can act as enzyme inhibitors, affecting metabolic flux and metabolite levels . For example, the inhibition of proteasome activity by boronic esters can lead to the accumulation of specific metabolites and changes in cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Boronic esters can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, the compound can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. Boronic esters can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the proteasome, where it inhibits proteasome activity and affects protein degradation . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester typically involves the following steps:

Chemical Reactions Analysis

6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O3/c1-6-16-12(19)18-11-8-7-10(9-17-11)15-20-13(2,3)14(4,5)21-15/h7-9H,6H2,1-5H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCZIOGAMMXGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (1 g, 4.5 mmol) in chloroform (5 mL), ethyl isocyanate (0.33 mL, 4.5 mmol) was added. The resulting mixture was microwaved at 110° C. for one hour and concentrated to give 1 g of product (white solid). MS (ESP): 292 (M+H+) for C14H22BN3O3; NMR (CDCl3): 1.22 (t, 3H), 1.32 (s, 2H), 3.41 (m, 2H), 6.82 (d, 1H), 7.90 (dd, 1H), 8.52 (s, 1H), 8.62 (s, 1H), 9.40 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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